molecular formula C16H11NO5 B11550009 4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate

4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B11550009
M. Wt: 297.26 g/mol
InChI Key: JLJJSJNBZGPGHO-BJMVGYQFSA-N
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Description

4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring and a nitrophenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 4-formylphenol with 3-(4-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: 4-carboxyphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate.

    Reduction: 4-formylphenyl (2E)-3-(4-aminophenyl)prop-2-enoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-formylphenyl (2E)-3-(4-aminophenyl)prop-2-enoate: Similar structure but with an amino group instead of a nitro group.

    4-carboxyphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a carboxylic acid group instead of a formyl group.

    4-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

(4-formylphenyl) (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C16H11NO5/c18-11-13-3-8-15(9-4-13)22-16(19)10-5-12-1-6-14(7-2-12)17(20)21/h1-11H/b10-5+

InChI Key

JLJJSJNBZGPGHO-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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